molecular formula C16H15N3O B2480445 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2480445
M. Wt: 265.31 g/mol
InChI Key: GVHZOOKPKNWNPE-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . This compound also contains two phenyl groups and an ethanamine group .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been achieved by several research groups . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, two phenyl rings, and an ethanamine group . The structure of similar anilines has been studied by single crystal X-ray diffraction method, revealing intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Oxadiazole Derivatives in Pharmacology

Oxadiazole derivatives, including structures similar to 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, play a significant role in the field of medicinal chemistry due to their broad pharmacological activities. The unique physical, chemical, and pharmacokinetic properties of oxadiazole compounds enhance their biological activity by facilitating hydrogen bond interactions with biomacromolecules. Recent research highlights the antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities of these derivatives. This indicates their potential as key components in the development of new therapeutic agents (Wang et al., 2022).

Synthetic Routes and Metal-Ion Sensing Applications

Plastic Scintillators Incorporating Oxadiazole Compounds

Oxadiazole derivatives are utilized in the creation of plastic scintillators, with specific focus on polymethyl methacrylate-based scintillators. These compounds, including oxadiazole derivatives like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole, have been identified as suitable luminescent activators or wavelength shifters. This application demonstrates the functional adaptability of oxadiazole derivatives in enhancing scintillation efficiency, optical transparency, and thermal, light, and radiation-damage stability of scintillators (Salimgareeva & Kolesov, 2005).

Mechanism of Action

While the specific mechanism of action for “2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is not mentioned in the available resources, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for research on “2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents , as well as their potential in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Properties

IUPAC Name

2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHZOOKPKNWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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